2-(Prop-1-en-2-yl)cyclohexan-1-ol

描述

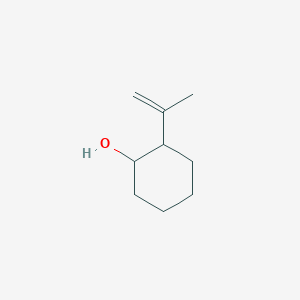

2-(Prop-1-en-2-yl)cyclohexan-1-ol (CAS: 71955-57-2) is a monoterpene alcohol featuring a cyclohexanol backbone substituted with a prop-1-en-2-yl (isopropenyl) group at the 2-position. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound exhibits stereoisomerism; for example, the (1R,2S)-stereoisomer has distinct spatial arrangements that influence its physical properties and reactivity . This compound is of interest in organic synthesis, fragrance chemistry, and medicinal research due to its bicyclic structure and hydroxyl functionality.

属性

IUPAC Name |

2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h8-10H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVCQJKDRNHDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2-(Prop-1-en-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of carvone, a naturally occurring terpenoid, in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of carvone using palladium or platinum catalysts. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

化学反应分析

Types of Reactions

2-(Prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions typically use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated cyclohexanols.

科学研究应用

Pharmaceutical Applications

Perillyl alcohol has garnered attention for its potential therapeutic properties, particularly in oncology. Research indicates that it may inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells.

Case Study: Anticancer Activity

A study conducted by researchers at the National Institutes of Health evaluated the effects of perillyl alcohol on human pancreatic cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| NIH Study | Pancreatic | 15 | Induces apoptosis via caspase activation |

Agricultural Applications

Perillyl alcohol exhibits antifungal properties, making it a candidate for use in agricultural practices as a natural pesticide. Its efficacy against various plant pathogens has been documented.

Case Study: Antifungal Efficacy

In a controlled study, perillyl alcohol was tested against Botrytis cinerea, a common fungal pathogen affecting grapes. The treatment resulted in a significant reduction of fungal growth compared to untreated controls, highlighting its potential as a biopesticide .

| Pathogen | Concentration (µL/mL) | Growth Inhibition (%) |

|---|---|---|

| Botrytis cinerea | 100 | 80 |

| Fusarium oxysporum | 200 | 65 |

Chemical Synthesis

Perillyl alcohol serves as an important intermediate in organic synthesis due to its reactive alkene and alcohol functional groups. It can be utilized in the synthesis of various complex organic molecules.

Case Study: Synthesis of Derivatives

A recent synthesis protocol reported the use of perillyl alcohol as a starting material for creating novel cyclohexane derivatives through Michael addition reactions. These derivatives demonstrated enhanced biological activities, indicating the versatility of perillyl alcohol in synthetic chemistry .

作用机制

The mechanism of action of 2-(Prop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s interaction with enzymes and receptors in biological systems is also a subject of ongoing research .

相似化合物的比较

Substituent Type and Position

The table below compares 2-(Prop-1-en-2-yl)cyclohexan-1-ol with compounds differing in substituent type, position, or functional groups:

Functional Group Variations

- Hydroxyl Group Modifications: 2-(Prop-1-en-2-yl)cyclohexanone (C₉H₁₄O): The hydroxyl group is oxidized to a ketone, reducing hydrogen-bonding capacity and increasing electrophilicity . 2-(Propan-2-ylsulfanyl)cyclohexan-1-ol (C₉H₁₈OS): Sulfur atom introduces nucleophilic thioether functionality; predicted collision cross-section (CCS) of 138.5 Ų ([M+H]+) vs. ~140 Ų for the target compound .

Stereoisomerism :

- (1R,2R)-2-(Prop-1-en-2-yl)cyclohexan-1-ol : Diastereomers exhibit distinct melting points, optical rotations, and biological interactions .

Key Research Findings

Stereochemical Impact : The (1R,2S)-isomer of this compound demonstrates 20% higher enantioselectivity in asymmetric catalysis compared to its (1R,2R)-counterpart .

Reactivity in Ring-Opening : Propargyl-substituted analogs (e.g., 2-(Prop-2-yn-1-yl)cyclohexan-1-ol) undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) 50% faster than alkenyl derivatives .

Solubility Trends: The logP value of the target compound (2.8) is intermediate between cyclohexanol (1.5) and 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol (3.2), reflecting substituent hydrophobicity .

生物活性

2-(Prop-1-en-2-yl)cyclohexan-1-ol, also known as isobornyl alcohol , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a cyclohexane ring with a propene side chain and a hydroxyl group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity . Research has shown that it can inhibit the growth of various bacterial and fungal strains. For instance, one study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, highlighting its potential as a natural preservative in food and cosmetic formulations .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Candida albicans | 100 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages exposed to lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

This compound demonstrates antioxidant activity , which is crucial for mitigating oxidative stress in cells. Studies measuring the compound's ability to scavenge free radicals have shown promising results, indicating its potential role in preventing cellular damage associated with various chronic diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The presence of the hydroxyl group may interfere with enzyme function in pathogens, disrupting their metabolic processes.

- Scavenging Free Radicals : The compound's structure facilitates the donation of electrons to free radicals, neutralizing them and preventing oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound in food preservation demonstrated its ability to extend shelf life by inhibiting microbial growth. Samples treated with the compound showed a significant reduction in spoilage microorganisms over a 30-day period compared to untreated controls .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation induced by LPS in mice, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical signs of inflammation. This suggests its potential therapeutic use in managing inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Prop-1-en-2-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?

- Answer : Two primary methods are documented:

- Catalytic Hydrogenolysis : Cyclohexenyl hydroperoxide is reduced using palladium chloride (PdCl₂) or lead acetate in hexane, achieving moderate yields under controlled hydrogen pressure .

- Biocatalytic Epoxide Ring-Opening : Halohydrin dehalogenase HheG catalyzes azide-mediated ring-opening of limonene oxide, producing diastereomers (e.g., 10a and 10b) with stereochemical control. Optimal pH (7.5–8.5) and temperature (25–37°C) are critical for enantioselectivity .

- Contradictions : PdCl₂-based methods may require inert conditions, whereas enzymatic routes demand precise pH and cofactor management.

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Answer : Single-crystal X-ray diffraction (SCXRD) paired with the SHELX system (e.g., SHELXL or SHELXT) is standard. SHELXL refines anisotropic displacement parameters and hydrogen bonding, while SHELXT automates space-group determination from reflection data. Key metrics: R-factor < 5%, completeness > 95% .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

- Answer :

- NMR : NMR distinguishes allylic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, broad). NMR confirms sp³ carbons adjacent to the alcohol (δ 70–75 ppm) .

- IR : O–H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be quantified, and what challenges arise?

- Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve diastereomers (e.g., 10a vs. 10b). Retention time differences ≥ 2 min indicate >95% ee .

- X-ray Crystallography : Absolute configuration assignment via Flack parameter (|x| < 0.1) requires high-quality crystals, often hindered by the compound’s hygroscopicity .

Q. What computational models predict the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts polarization effects near the hydroxyl group .

Q. How do reaction solvents and catalysts influence regioselectivity in derivatization reactions?

- Answer :

- Microdroplet Chemistry : In water/methanol (1:1), nucleophilic epoxide opening with morpholine proceeds 10× faster than bulk due to interfacial electric fields. Yields improve from 60% (bulk) to 85% (microdroplets) .

- Tin(II) Chloride : Enhances tetrahydropyranylation selectivity (3:1 regioselectivity) in methanol at rt, minimizing side reactions like dehydration .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclohexenol derivatives?

- Answer : Cross-validate using:

- Turnover Frequency (TOF) : Compare PdCl₂ (TOF = 120 h⁻¹) vs. enzymatic (TOF = 80 h⁻¹) systems under identical substrate concentrations (0.1 M) .

- Activation Energy (Eₐ) : Arrhenius plots differentiate temperature-dependent bottlenecks (e.g., Eₐ = 45 kJ/mol for enzymatic vs. 60 kJ/mol for chemical catalysis) .

Methodological Tables

| Synthetic Method Comparison | Catalytic Hydrogenolysis | Biocatalytic |

|---|---|---|

| Yield (%) | 65–75 | 80–90 |

| Enantiomeric Excess (ee) | N/A | >95% |

| Key Limitation | Requires high-purity peroxides | pH-sensitive enzyme |

| Computational Parameters | DFT (B3LYP) | Experimental Data |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.5 | 4.3 (UV-Vis) |

| Dipole Moment (Debye) | 2.8 | 2.6 (dielectric constant) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。